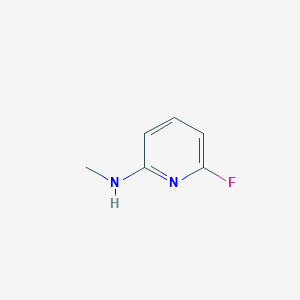

6-fluoro-N-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZXZUBWFMNZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro N Methylpyridin 2 Amine

Direct Synthesis Strategies for 6-Fluoro-N-methylpyridin-2-amine

Direct synthesis strategies focus on constructing the molecule's core structure and key functionalities through sequential reactions.

The synthesis of this compound is often achieved through multi-step pathways starting from commercially available pyridine (B92270) derivatives. A plausible route involves the modification of a pre-existing 2-aminopyridine (B139424) skeleton. For instance, the synthesis can commence from 2-amino-6-methylpyridine (B158447). This precursor can undergo diazotization in a hydrogen fluoride-pyridine solution to yield 2-fluoro-6-methylpyridine . Subsequent nitration and reduction steps could introduce an amino group, followed by N-methylation.

Alternatively, a pathway could start with a halogenated pyridine. For example, a compound like 3-chloro-2,4,5,6-tetrafluoropyridine can be selectively defluorinated and aminated using aqueous ammonia in the presence of a zinc catalyst to produce aminopyridine derivatives google.com. Further functional group manipulations, including N-methylation, would be required to arrive at the final product. These multi-step syntheses allow for precise control over the placement of substituents on the pyridine ring.

A representative synthetic sequence could be:

Fluorination of a Precursor: Starting with 2-amino-6-methylpyridine, a diazotization reaction followed by fluorodediazoniation (Balz-Schiemann reaction or similar methods) introduces the fluorine atom at the 2-position, though regioselectivity can be a challenge. A more direct approach is the fluorination of 6-methylpyridin-2-amine.

N-Methylation: The resulting 6-fluoro-pyridin-2-amine can then be methylated on the amino group. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, often in the presence of a base to deprotonate the amine. A more controlled method is reductive amination with formaldehyde.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, making it an excellent strategy for the N-methylation step in the synthesis of the target molecule wikipedia.orgmasterorganicchemistry.com. This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine masterorganicchemistry.com.

To synthesize this compound, one would start with 6-fluoropyridin-2-amine and react it with formaldehyde. The reaction proceeds through the formation of an iminium ion, which is then reduced by a suitable hydride agent. This one-pot reaction is efficient and avoids the over-alkylation problems that can occur with alkyl halides wikipedia.orgmasterorganicchemistry.com.

A variety of reducing agents can be employed for this transformation, each with its own advantages. Sodium cyanoborohydride (NaBH3CN) is a classic choice because it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde masterorganicchemistry.comyoutube.com. Other modern reagents, such as amine-borane complexes like α-picoline-borane or 5-ethyl-2-methylpyridine borane (PEMB), are also effective and are often safer and more stable organic-chemistry.orgresearchgate.net.

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Methanol (B129727), slightly acidic pH | Selectively reduces imines/iminium ions over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Dichloroethane (DCE), Acetic Acid | Mild, effective for a wide range of substrates. |

| α-Picoline-Borane | Pic-BH3 | Methanol, Water, or neat | Stable, solid reagent; effective in various solvents. organic-chemistry.org |

| 5-Ethyl-2-methylpyridine Borane | PEMB | Methanol or neat | A stable amine borane complex useful for reductive aminations. researchgate.net |

| Catalytic Hydrogenation | H2/Catalyst | H2 gas, Pd/C, PtO2 | "Green" method, but may affect other functional groups. |

While often more complex for synthesizing a specific substituted pyridine like this compound from acyclic precursors, cyclization reactions are fundamental to the formation of the pyridine ring itself acsgcipr.org. These methods build the heterocyclic core, which can then be further functionalized.

One of the most powerful methods is the metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles acsgcipr.org. This reaction can assemble a substituted pyridine ring in a single, atom-efficient step acsgcipr.org. For example, the reaction of two acetylene molecules with a nitrile can form a pyridine. By choosing appropriately substituted starting materials, a range of pyridine derivatives can be accessed.

Other classical methods include:

Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

Bönnemann Cyclization: A modification of the Reppe synthesis, this method involves the trimerization of a nitrile and two parts of acetylene, often catalyzed by cobalt complexes, to form a pyridine wikipedia.org.

These cyclization strategies provide the foundational pyridine skeleton, which would then require subsequent, often multi-step, functionalization (such as halogenation, amination, and methylation) to yield this compound.

Advanced Fluorination Techniques Applied to Pyridine Systems

The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties. For pyridine systems, several advanced techniques have been developed, moving from harsh, traditional methods to milder, more selective modern approaches.

Direct C-H fluorination is a highly sought-after transformation in organic synthesis as it allows for the late-stage introduction of fluorine into complex molecules without the need for pre-functionalized substrates orgsyn.org. This approach avoids lengthy synthetic routes that carry the fluorine atom from the beginning.

For pyridine derivatives, C-H fluorination is particularly challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic attack. However, significant progress has been made. A notable method involves the use of silver(II) fluoride (B91410) (AgF2), which has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen atom (the C2 position) in a variety of pyridines and diazines nih.govacs.org. This reaction is remarkable for its high regioselectivity and mild conditions, often proceeding at ambient temperature nih.gov. The mechanism is thought to be inspired by classic amination reactions nih.gov. This site-selectivity makes it a potentially powerful tool for synthesizing 2-fluoropyridines, which can then be further modified acs.orgnih.gov. More recent developments have also explored the use of pyridine N-oxyl radicals to promote C-H fluorination in aqueous conditions rsc.orgbohrium.com.

A variety of reagents have been developed for introducing fluorine into organic molecules. The choice of reagent depends on the substrate and the desired transformation (e.g., electrophilic vs. nucleophilic fluorination, or deoxyfluorination).

Selectfluor® (F-TEDA-BF4): This is an electrophilic fluorinating agent that is user-friendly, stable, and non-volatile . It is widely used for the fluorination of electron-rich substrates, including enolates, silyl enol ethers, and activated aromatic rings. In the context of pyridine chemistry, Selectfluor has been used to fluorinate activated pyridine systems like 2-aminopyridines and imidazo[1,2-a]pyridines, often with high regioselectivity nih.govacs.orgnih.govacs.org.

Silver(II) Fluoride (AgF2): As mentioned, AgF2 is a key reagent for the direct C-H fluorination of pyridines orgsyn.orgnih.gov. It is a commercially available solid that enables the conversion of C-H bonds adjacent to the ring nitrogen to C-F bonds under mild conditions orgsyn.orggoogle.com. Despite its high reactivity, methods have been developed to control its selectivity, providing a practical route to 2-fluoropyridines google.com.

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used nucleophilic deoxyfluorinating agent . Its primary function is to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides wikipedia.org. While not typically used for direct C-H fluorination of aromatic rings, it is a crucial tool for introducing fluorine into aliphatic side chains that might be attached to a pyridine core. However, DAST is thermally unstable and can be hazardous on a large scale .

Perfluoro-1-butanesulfonyl fluoride (PBSF): PBSF is another deoxyfluorinating agent, sometimes used as an alternative to DAST. However, it often leads to significant amounts of elimination byproducts, which can complicate purification acs.org. Newer reagents like PyFluor (2-pyridinesulfonyl fluoride) have been developed to overcome the selectivity and safety issues associated with both DAST and PBSF acs.org.

| Agent | Type | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Selectfluor | Electrophilic | Fluorination of activated rings/enolates | Stable, easy to handle, good selectivity. | Requires an activated substrate. |

| AgF2 | C-H Activation | Direct C-H fluorination of pyridines at C2 | High site-selectivity, mild conditions. nih.gov | Sensitive to moisture. orgsyn.org |

| DAST | Nucleophilic Deoxyfluorination | Alcohols to fluorides; carbonyls to difluorides | Broad substrate scope. | Thermally unstable, can cause rearrangements. wikipedia.org |

| PBSF | Nucleophilic Deoxyfluorination | Alcohols to fluorides | Alternative to DAST. | Often produces elimination byproducts. acs.org |

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluoropyridines

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of functionalized pyridines, including this compound. This method relies on the displacement of a leaving group, typically a halide, from an activated pyridine ring by a nucleophile. The inherent electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates this reaction.

In the context of fluoropyyridines, the fluorine substituent serves as an excellent leaving group, often exhibiting higher reactivity compared to other halogens. This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. nih.govacs.org For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org

Scope and Limitations of SNAr Reactions with Fluoropyridines

The scope of SNAr reactions on fluoropyridines is broad, accommodating a variety of nucleophiles including amines, alkoxides, and thiolates. However, the success and selectivity of these reactions are often contingent on the specific reaction conditions and the electronic nature of the pyridine substrate. acs.org While many examples exist, particularly in patent literature, the reported conditions can be harsh and the scope for a given set of conditions is not always well-defined. acs.org

Historically, many SNAr reactions on halopyridines have been conducted with chloropyridines, partly due to their commercial availability. nih.govacs.org However, the superior reactivity of fluoropyridines allows for the use of milder reaction conditions, which is crucial for the late-stage functionalization of complex molecules bearing sensitive functional groups. nih.govacs.orgescholarship.org A significant challenge lies in achieving selectivity when multiple potential leaving groups are present on the pyridine ring.

Regioselective Considerations in SNAr Processes

Regioselectivity is a critical aspect of SNAr reactions on polysubstituted pyridines. In the case of a di-substituted pyridine like 2,6-difluoropyridine (B73466), the reaction with a nucleophile such as methylamine can potentially yield a mixture of products. The position of nucleophilic attack is governed by both electronic and steric factors.

The nitrogen atom in the pyridine ring activates the ortho (C2 and C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. In the case of 2,6-difluoropyridine, both the C2 and C6 positions are electronically activated. The regioselectivity of the reaction with an amine can be influenced by the solvent, temperature, and the nature of the amine itself. For instance, the reaction of 2,6-difluoropyridine with an amine can be directed to selectively form the mono-substituted product, 6-fluoro-pyridin-2-yl-amine, which can then be further functionalized.

Late-Stage Functionalization and Derivatization in this compound Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late step in its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govacs.orgescholarship.org The synthesis of this compound can be envisioned through an LSF approach, for example, by introducing the methyl group onto a pre-existing 6-fluoropyridin-2-amine scaffold.

One innovative LSF strategy combines C-H bond fluorination with subsequent SNAr. nih.govacs.orgescholarship.org This two-step sequence allows for the introduction of a fluorine atom at a specific position on a pyridine ring, which then serves as a handle for the introduction of various nucleophiles. For the synthesis of this compound, one could potentially start with a suitable N-methyl-2-aminopyridine derivative and introduce the fluorine atom at the 6-position via a late-stage C-H fluorination reaction.

Alternatively, a more common derivatization approach involves the N-methylation of 6-fluoropyridin-2-amine. This can be achieved using various methylating agents under appropriate reaction conditions.

| Precursor | Reagent | Product | Reference |

| 6-Fluoropyridin-2-amine | Methylating agent (e.g., methyl iodide, dimethyl sulfate) | This compound | General Knowledge |

Catalytic Approaches in this compound Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the formation of carbon-nitrogen bonds, providing an alternative to traditional SNAr methods for the synthesis of aminopyridines. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides or triflates with amines in the presence of a palladium catalyst and a suitable ligand.

In the synthesis of this compound, a palladium-catalyzed approach could involve the reaction of 2,6-difluoropyridine with methylamine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. These reactions often proceed under milder conditions than many SNAr reactions and exhibit a broad substrate scope.

Furthermore, palladium catalysts can be employed for the N-methylation of aminopyridines. While not a direct synthesis of the fluorinated target, this catalytic approach is relevant for the derivatization of the 6-fluoropyridin-2-amine intermediate.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 2,6-Difluoropyridine | Methylamine | Palladium catalyst (e.g., Pd(dba)2) + Ligand (e.g., BINAP) | This compound | General Methodology |

| 6-Fluoropyridin-2-amine | Methylating agent | Palladium catalyst | This compound | General Methodology |

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro N Methylpyridin 2 Amine

Intrinsic Reactivity of the Amine Moiety (e.g., Nucleophilic Attacks)

The primary site of nucleophilic reactivity in 6-fluoro-N-methylpyridin-2-amine is the secondary amine group. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electrophilic centers. This intrinsic reactivity is fundamental to many of its characteristic transformations, including N-alkylation and N-acylation. The nucleophilicity of the amine is somewhat modulated by the electronic effects of the pyridine (B92270) ring. While the ring is generally electron-withdrawing, the nitrogen atom's ability to participate in reactions is well-established, forming the basis for the synthesis of a variety of derivatives. The N-alkylation of primary amines is a key process in organic synthesis, creating compounds with altered solubility, stability, and biological activity. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Fluorinated Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is a challenging transformation. Pyridine itself is electron-deficient due to the electronegativity of the ring nitrogen, which deactivates it towards attack by electrophiles compared to benzene. wikipedia.orgyoutube.com This deactivation is further intensified by the presence of the strongly electron-withdrawing fluorine atom at the C-6 position.

Conversely, the N-methylamino group at the C-2 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-3 and C-5). The outcome of an SEAr reaction is therefore determined by the competition between these opposing electronic effects.

Generally, direct electrophilic substitution on pyridine is difficult and may require harsh reaction conditions. wikipedia.org The nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.orgyoutube.com For this compound, the N-methylamino group's activating influence would likely direct any potential substitution to the C-3 and C-5 positions. However, the combined deactivating effects of the ring nitrogen and the fluorine atom mean that forcing conditions would be necessary, and yields may be low.

| Position | Influence of N-methylamino group (at C-2) | Influence of Fluoro group (at C-6) | Influence of Ring Nitrogen | Overall Predicted Reactivity |

|---|---|---|---|---|

| C-3 | Activating (ortho) | Weakly deactivating | Deactivating | Possible site of substitution, but reaction is difficult |

| C-4 | Weakly activating | Weakly deactivating | Deactivating | Less favored site of substitution |

| C-5 | Activating (para) | Weakly deactivating | Deactivating | Most likely site of substitution, but reaction is difficult |

Specific Transformation Reactions

N-Alkylation and N-Acylation Reactions

The nucleophilic secondary amine readily undergoes N-alkylation and N-acylation. N-alkylation involves the reaction of the amine with alkyl halides or other alkylating agents, leading to the formation of a tertiary amine. This is a fundamental reaction in organic synthesis for building molecular complexity. nih.gov Similarly, N-acylation occurs upon treatment with acyl chlorides or anhydrides to yield the corresponding N-acyl derivative (an amide). These reactions are typically straightforward, capitalizing on the inherent nucleophilicity of the amine nitrogen. For instance, N-alkylation of 2-aminopyridine (B139424) derivatives with alcohols has been demonstrated, showcasing the reactivity of the amino group. researchgate.net

Further Fluorination and Halogenation Reactions

Further halogenation of the pyridine ring would proceed via an electrophilic aromatic substitution mechanism. As discussed, this type of reaction is generally disfavored. However, if forced, the directing effects of the existing substituents would control the regiochemical outcome. The activating N-methylamino group would strongly direct incoming electrophiles (such as Br⁺ or Cl⁺) to the C-3 and C-5 positions. The C-5 position is sterically more accessible and para to the activating group, making it the most probable site for further halogenation. The synthesis of related compounds often involves C–H bond fluorination and subsequent nucleophilic aromatic substitution (SNAr) as a strategy to install various functional groups. nih.govacs.org

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N-R, where R is not H). wikipedia.org They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govjocpr.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form the imine. jocpr.com

Crucially, this compound is a secondary amine. Secondary amines can react with aldehydes and ketones to form an iminium ion, but they cannot proceed to form a stable, neutral Schiff base through dehydration in the same manner as primary amines because they lack a second proton on the nitrogen to be eliminated. Instead, if there is a proton on a carbon atom adjacent to the nitrogen (an α-hydrogen), the iminium ion intermediate will eliminate this proton to form an enamine. The structure of this compound does not possess any α-hydrogens on a carbon atom attached to the amine nitrogen. Therefore, it does not form Schiff bases or enamine derivatives under standard conditions.

Mechanistic Pathways of Reactions Involving this compound

The reactions of this compound are governed by well-understood mechanistic principles.

N-Alkylation/N-Acylation: These reactions proceed via a nucleophilic substitution pathway. The lone pair on the amine nitrogen attacks the electrophilic carbon of the alkyl halide or acyl halide. In the case of N-alkylation by an alkyl halide, this is typically an SN2 mechanism. For N-acylation, the mechanism is a nucleophilic addition-elimination at the carbonyl carbon.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile (E⁺) on the π-system of the pyridine ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. Attack at C-3 or C-5 allows for resonance structures where the positive charge is delocalized onto the N-methylamino group, which is stabilizing. In the final step, a proton is lost from the carbon that was attacked, restoring aromaticity. youtube.com The presence of strongly acidic media can lead to the protonation of the pyridine nitrogen, which creates a pyridinium (B92312) ion and further deactivates the ring toward electrophilic attack. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (of the Fluorine): Although not the focus of the reactivity of the amine, it is important to note that the fluorine atom at the C-6 position is activated towards nucleophilic aromatic substitution (SNAr). An external nucleophile can attack the carbon bearing the fluorine, forming a negatively charged Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing ring nitrogen. Subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring. nih.gov This pathway allows for the introduction of a wide array of functionalities at the C-6 position. nih.gov

Elucidation of Reaction Intermediates

The reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), are presumed to proceed through a Meisenheimer complex. This intermediate is a resonance-stabilized anion formed by the attack of a nucleophile on the electron-deficient pyridine ring. The presence of the fluorine atom at the 6-position and the electron-donating N-methyl group at the 2-position significantly influences the stability and reactivity of this intermediate.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized across the pyridine ring and is particularly stabilized by the nitrogen atom. The subsequent loss of the fluoride ion, a good leaving group, restores the aromaticity of the ring and yields the substituted product.

While direct observation of the Meisenheimer intermediate for this compound is challenging due to its transient nature, its existence is inferred from kinetic studies and computational modeling of related systems. For instance, studies on the reactions of similar 2-fluoropyridines have provided a framework for understanding these processes.

Transition State Analysis in Key Transformations

The key transformation for this compound is often its reaction with various nucleophiles. The transition state for the rate-determining step, typically the formation of the Meisenheimer intermediate, is of primary interest. Computational studies on analogous systems suggest that the transition state has a high degree of charge separation, with a partial negative charge developing on the pyridine ring and a partial positive charge on the incoming nucleophile.

The geometry of the transition state is crucial in determining the reaction rate. The approach of the nucleophile is directed by the electronic and steric properties of the substituents on the pyridine ring. The fluorine atom's high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Influence of Fluorine and N-Methyl Substitution on Reaction Rates and Selectivity

The substituents on the pyridine ring, namely the fluorine atom and the N-methyl group, exert a profound influence on the reactivity of this compound.

Fluorine Atom: The fluorine atom at the 6-position plays a dual role. Its strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. This activation is a key feature in the synthetic utility of this compound. The small size of the fluorine atom minimizes steric hindrance, allowing for a wide range of nucleophiles to be employed.

N-Methyl Group: The N-methyl group at the 2-position is an electron-donating group through its positive inductive effect (+I) and resonance. This donation of electron density can partially counteract the deactivating effect of the fluorine atom for certain reactions. However, in the context of SNAr, its primary influence is on the regioselectivity of the reaction and the stability of the intermediate. The methyl group can also exert a steric effect, potentially influencing the approach of the nucleophile.

Interactive Data Table: Reactivity of Substituted Pyridines

| Compound | Substituent at C2 | Substituent at C6 | Relative Rate of SNAr |

| 2-Fluoropyridine | H | F | Baseline |

| This compound | NH(CH₃) | F | Moderate |

| 2,6-Difluoropyridine (B73466) | F | F | High |

| 2-Chloro-6-methylpyridine | Cl | CH₃ | Low |

This table provides a qualitative comparison of expected relative reaction rates for nucleophilic aromatic substitution based on the electronic properties of the substituents. Actual rates would depend on the specific nucleophile and reaction conditions.

Advanced Spectroscopic Techniques and Structural Elucidation of 6 Fluoro N Methylpyridin 2 Amine

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of 6-fluoro-N-methylpyridin-2-amine is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Analysis of these bands allows for the identification of key functional groups. For instance, the presence of an N-H bond in the secondary amine group is typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear around 3000-3100 cm⁻¹. Furthermore, the C-F stretching vibration, a key feature of this molecule, will produce a strong absorption band, the position of which can be influenced by its attachment to the aromatic ring. The C=C and C=N stretching vibrations within the pyridine ring are anticipated in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the N-methylamino group would also contribute to the spectrum.

The following table presents a summary of the expected characteristic FT-IR vibrational frequencies for this compound based on typical ranges for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C=N (Aromatic) | Stretching | 1400 - 1600 |

| C-F (Aromatic) | Stretching | 1100 - 1300 |

| C-N | Stretching | 1000 - 1250 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing mode of the pyridine ring is expected to be a strong and characteristic Raman band. The C-F bond, while polar, can also exhibit a Raman active stretching vibration. The symmetric C-H stretching of the methyl group would also be observable. Comparing the FT-IR and Raman spectra can aid in the definitive assignment of vibrational modes, as some vibrations may be strong in one technique and weak or absent in the other.

To achieve a more precise assignment of the observed vibrational bands in the FT-IR and Raman spectra, a Potential Energy Distribution (PED) analysis can be performed through computational methods. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a detailed understanding of the nature of each vibrational band and helps to resolve ambiguities in assignments, especially in complex molecules where vibrational coupling is common. For this compound, PED analysis would be crucial in differentiating the various C-C, C-N, and C-H vibrations within the substituted pyridine ring and confirming the contribution of the C-F stretching mode to specific bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the connectivity and environment of each proton and carbon atom can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the N-methyl group, and the N-H group. The aromatic protons will appear in the downfield region, typically between 6.0 and 8.5 ppm. Their chemical shifts will be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the N-methylamino group. The coupling between adjacent protons on the ring will result in splitting patterns (e.g., doublets, triplets, or multiplets) that reveal their relative positions. The fluorine atom will also couple with the adjacent proton (H-5), leading to a characteristic doublet for this signal with a specific through-space coupling constant. The N-methyl protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around 2.5-3.5 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 6.2 - 6.5 | Doublet of doublets | J(H3-H4), J(H3-H5) |

| H-4 | 7.3 - 7.6 | Triplet | J(H4-H3), J(H4-H5) |

| H-5 | 6.0 - 6.3 | Doublet of doublets | J(H5-H4), J(H5-F) |

| N-CH₃ | 2.8 - 3.2 | Singlet/Doublet | J(CH3-NH) |

| N-H | Variable | Broad Singlet | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group. The chemical shifts of the ring carbons will be significantly affected by the substituents. The carbon atom directly attached to the fluorine (C-6) will show a large downfield shift and will be split into a doublet due to one-bond C-F coupling. The other ring carbons will also exhibit smaller couplings to the fluorine atom. The carbon attached to the amino group (C-2) will also be shifted downfield. The methyl carbon will appear at the highest field.

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 95 - 100 |

| C-4 | 138 - 142 |

| C-5 | 98 - 103 |

| C-6 | 160 - 165 (d, ¹JCF) |

| N-CH₃ | 28 - 32 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, offering insights into the molecular structure and bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental UV-Vis spectral data for this compound is not extensively documented in the reviewed literature, the expected absorption characteristics can be inferred from the aminopyridine chromophore. Molecules of this class typically exhibit absorption bands in the UV region originating from π→π* and n→π* electronic transitions.

The pyridine ring constitutes a π-conjugated system, and the amino group acts as an auxochrome, a substituent that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom of the amine group can interact with the π-system of the pyridine ring, leading to a delocalization of electrons. This interaction generally results in a bathochromic (red) shift of the π→π* transition compared to unsubstituted pyridine. The fluorine atom, being an electron-withdrawing group, can also modulate the electronic structure and thus the absorption spectrum. The N-methyl group may induce minor shifts due to its electronic and steric effects. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions and weaker bands corresponding to n→π* transitions, which involve the non-bonding electrons on the ring nitrogen.

Fluorescence Spectroscopy

The fluorescence properties of this compound are not specifically detailed in the available scientific literature. However, aminopyridines are known to be a class of compounds that can exhibit significant fluorescence. Unsubstituted pyridin-2-amine, for instance, is a potential scaffold for fluorescent probes due to a high quantum yield. google.com The introduction of substituents on the pyridine ring and the amino group, such as the fluoro and methyl groups in this compound, is expected to modulate its photophysical properties.

The fluorescence emission would result from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀) after initial absorption of a photon. The specific emission wavelength and the fluorescence quantum yield (Φ) are highly dependent on the molecular structure and the solvent environment. While a derivative of this compound has been noted in a patent related to fluorescence imaging, quantitative data such as the emission maximum (λem), excitation maximum (λex), Stokes shift, and quantum yield for the parent compound are not provided. researchgate.net

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

A search of the scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. However, to provide insight into the potential solid-state conformation and packing, the crystallographic data for the closely related analogue, 6-methylpyridin-2-amine , can be examined. It is crucial to note that the following data pertains to this analogue and not the title compound.

In a study of 6-methylpyridin-2-amine, the molecule was found to crystallize in the monoclinic space group P2₁/c. The molecular skeleton is essentially planar. The detailed crystallographic parameters for this analogue provide a model for what might be expected for this compound, with the understanding that the fluorine atom and N-methyl group would alter cell dimensions and molecular packing.

Interactive Table: Crystallographic Data for the Analogue Compound 6-Methylpyridin-2-amine

| Parameter | Value |

| Empirical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6609 (4) |

| b (Å) | 13.1118 (10) |

| c (Å) | 7.9712 (6) |

| α (°) | 90 |

| β (°) | 107.032 (3) |

| γ (°) | 90 |

| Volume (ų) | 565.96 (7) |

| Z | 4 |

Analysis of Intermolecular Interactions in the Solid State

Based on the crystal structure of the analogue 6-methylpyridin-2-amine , the analysis of intermolecular interactions reveals a supramolecular architecture governed by hydrogen bonding. One of the hydrogen atoms of the primary amino group participates in an N—H⋯N hydrogen bond with the pyridine nitrogen atom of an adjacent molecule. This interaction links the molecules into centrosymmetric inversion dimers, characterized by an R²₂(8) graph-set motif.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₆H₇FN₂), the monoisotopic mass is 126.059326 Da. researchgate.net In mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺•) corresponding to this mass. The fragmentation of this molecular ion provides valuable structural information.

A primary and highly characteristic fragmentation pathway for N-alkyl amines is α-cleavage. For this compound, this involves the homolytic cleavage of the C-N bond adjacent to the nitrogen atom of the N-methyl group. This process would lead to the loss of a methyl radical (•CH₃, mass 15 Da), resulting in the formation of a resonance-stabilized iminium cation at m/z 111. This fragment is often a prominent peak in the mass spectrum of N-methyl amines.

Other potential fragmentations common to pyridinic structures include the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) or rearrangements and cleavages of the pyridine ring itself. The presence of the fluorine atom would also be evident in the mass spectrum, as fragments containing fluorine would have characteristic isotopic patterns and mass defects. Predicted mass-to-charge ratios for various adducts of the molecule are also available. researchgate.net

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts researchgate.net

| Adduct | m/z |

| [M]⁺ | 126.05878 |

| [M+H]⁺ | 127.06660 |

| [M+Na]⁺ | 149.04854 |

| [M+K]⁺ | 165.02248 |

| [M-H]⁻ | 125.05205 |

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound (C₆H₇FN₂), HR-MS would provide a highly precise mass measurement of the molecular ion.

Detailed Research Findings:

A core application of HR-MS is the confirmation of the elemental formula of a synthesized compound. The theoretical exact mass of the neutral molecule this compound can be calculated with high precision. This value, when compared to the experimentally measured mass of the protonated molecule ([M+H]⁺) in the mass spectrometer, can confirm the elemental composition and rule out other potential structures with the same nominal mass.

For instance, an HR-MS analysis in positive ion mode would be expected to detect the protonated molecule [C₆H₈FN₂]⁺. The ability of HR-MS to resolve minute mass differences is crucial in distinguishing between isobaric interferences, which are compounds that have the same nominal mass but different elemental formulas. This high level of confidence in the elemental composition is a fundamental step in structural elucidation.

Expected High-Resolution Mass Spectrometry Data for this compound:

| Ion Species | Theoretical Exact Mass (m/z) |

| [M]⁺ | 126.0648 |

| [M+H]⁺ | 127.0726 |

| [M+Na]⁺ | 149.0545 |

Note: These are theoretical values. Actual experimental values may vary slightly.

Electron Ionization Mass Spectrometry (EI-MS)

Detailed Research Findings:

The fragmentation in EI-MS is governed by the stability of the resulting ions. For this compound, the presence of the aromatic pyridine ring, the methylamino group, and the fluorine atom would dictate the fragmentation pathways. The molecular ion peak (M⁺) is expected to be observed. Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M-15]⁺. This is a common fragmentation for N-methylated amines.

Loss of a hydrogen atom (•H): This would lead to a fragment at m/z [M-1]⁺.

Loss of HCN: A characteristic fragmentation of pyridine rings, which could lead to a pyrrole-like fragment ion.

Cleavage of the C-F bond: While generally a strong bond, fragmentation involving the loss of a fluorine radical (•F) or HF could occur.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom in the methylamino group is a characteristic fragmentation for amines. libretexts.org

By analyzing the EI-MS spectra of similar compounds like 2-amino-6-methylpyridine (B158447), common fragmentation patterns for the aminopyridine core can be inferred. nist.gov For example, the loss of HCN from the pyridine ring is a well-documented fragmentation pathway. miamioh.edu

Predicted Major Fragment Ions in the EI-MS of this compound:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [C₆H₇FN₂]⁺ | Molecular Ion | 126 |

| [C₅H₄FN₂]⁺ | Loss of •CH₃ | 111 |

| [C₆H₆FN₂]⁺ | Loss of •H | 125 |

| [C₅H₅N₂]⁺ | Loss of HF | 81 |

| [C₄H₄N]⁺ | Loss of HCN from [M-CH₃]⁺ | 84 |

Note: The relative intensities of these peaks would depend on the stability of the fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Hyphenated techniques such as LC-MS/MS and GC-MS are powerful for both the separation of complex mixtures and the structural analysis of individual components. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of this compound.

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): Given its relatively low molecular weight, this compound is likely to be sufficiently volatile and thermally stable for GC-MS analysis. In a GC-MS experiment, the compound would first be separated from any impurities or byproducts on a GC column based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it would typically be ionized by electron ionization, yielding a fragmentation pattern as described in the EI-MS section. The retention time from the GC provides an additional layer of identification. While direct GC-MS data for the target compound is not available, methods for analyzing related aminopyridines have been developed. bldpharm.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for less volatile or thermally labile compounds. In this technique, the compound is separated by liquid chromatography and then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually result in a prominent protonated molecule ([M+H]⁺).

In an MS/MS experiment (also known as tandem mass spectrometry), the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This provides a high degree of specificity and is invaluable for quantitative analysis and structural confirmation. The fragmentation in MS/MS would likely involve similar bond cleavages as in EI-MS, such as the loss of a methyl group or cleavage of the pyridine ring.

Anticipated Chromatographic and Mass Spectrometric Parameters:

| Parameter | GC-MS | LC-MS/MS |

| Separation Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Parent Ion (for MS/MS) | N/A (EI fragments directly) | m/z 127 ([M+H]⁺) |

| Expected Major Fragments | As per EI-MS table | Similar to EI-MS, but from CID of [M+H]⁺ |

Computational Chemistry and Theoretical Characterization of 6 Fluoro N Methylpyridin 2 Amine

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical investigations serve as a powerful, non-experimental tool to predict the physicochemical properties of molecules. For 6-fluoro-N-methylpyridin-2-amine, these methods can unravel the intricacies of its geometry, the distribution of electrons, and its inherent stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying many-electron systems. DFT methods are widely applied to investigate the properties of pyridine (B92270) derivatives. nih.gov In the case of this compound, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to determine its electronic structure and energetic properties. nih.govresearchgate.net Such studies allow for the prediction of various molecular attributes, including vibrational frequencies (IR and Raman spectra), which can be compared with experimental data for validation. researchgate.net

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, conformational analysis would be performed to identify the lowest energy conformer.

Studies on similar molecules, such as 2-N-methylamino-3-methylpyridine N-oxide, have shown that the pyridine ring is nearly planar. nih.gov In the case of this compound, it is expected that the pyridine core would also be largely planar. The orientation of the N-methylamino group relative to the ring is a key conformational variable. The planarity and bond angles of the molecule are influenced by the electronic effects of the fluorine and N-methylamino substituents. For instance, in the crystal structure of 6-Methylpyridin-2-amine, the molecular skeleton is observed to be planar. researchgate.net

A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from DFT calculations, is presented below for illustrative purposes.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N (amino) | ~1.37 Å |

| Bond Length | N-C (methyl) | ~1.46 Å |

| Bond Angle | F-C-C | ~118° |

| Bond Angle | C-N-C (amino) | ~125° |

| Dihedral Angle | C-C-N-C (methyl) | ~0° or ~180° |

Note: These are expected values based on typical DFT calculations for similar structures and are not from a specific study on this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom. The HOMO-LUMO energy gap would be a key determinant of its electronic transitions and reactivity patterns. Computational studies on other substituted pyridines have used FMO analysis to interpret their electronic spectra and reactivity. researchgate.net

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are hypothetical and serve to illustrate the concept. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis is crucial for understanding the delocalization of electron density and the resulting stabilization of the molecule.

In this compound, NBO analysis would reveal the nature of the C-F, C-N, and N-H bonds, as well as the lone pairs on the nitrogen and fluorine atoms. It would quantify the delocalization of the nitrogen lone pair into the pyridine ring's π* orbitals, a key factor in the amino group's activating effect. The stabilization energies (E(2)) associated with these interactions provide a measure of their significance. wisc.edu For example, a strong interaction between the nitrogen lone pair (n) and a C-C antibonding orbital (π*) would indicate significant charge delocalization and resonance stabilization. wisc.edu

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the fluorine atom and the pyridine nitrogen, making them potential sites for interaction with electrophiles. The hydrogen atom of the amino group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction or hydrogen bonding.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These parameters are calculated using the energies of the HOMO and LUMO. A high hardness value suggests a less reactive molecule, while a high electrophilicity index points to a good electrophile. The calculation of these descriptors for this compound would provide a comprehensive understanding of its chemical behavior in reactions.

Interactive Data Table: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |

| Global Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |

Note: These values are calculated from the hypothetical HOMO and LUMO energies in the table above and are for illustrative purposes only.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers robust methodologies for the prediction of various spectroscopic parameters, providing valuable data for the identification and characterization of molecules. For this compound, theoretical calculations can simulate its vibrational, nuclear magnetic resonance, and electronic spectra, offering a detailed picture of its quantum mechanical properties.

Calculated Vibrational Frequencies (IR, Raman) and Wavenumber Calculations

For analogous aromatic amines, the N-H stretching vibrations are typically observed in the region of 3300–3500 cm⁻¹. rsc.org The C-N stretching vibrations are expected in the 1200–1400 cm⁻¹ range, often coupled with other vibrational modes. nih.gov The presence of the fluorine atom introduces a C-F stretching vibration, which for fluorinated pyridines, appears in a characteristic region of the spectrum. The methyl group will exhibit its own characteristic symmetric and asymmetric stretching and bending vibrations.

A hypothetical table of calculated vibrational frequencies for this compound, based on typical values for similar compounds, is presented below. These values would typically be obtained from DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) and may be scaled by a factor to improve agreement with experimental data.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Hypothetical) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 2980, 2900 |

| C=C/C=N Ring Stretch | 1600 - 1450 |

| N-H Bend | 1620 |

| C-H Bend (Methyl) | 1460, 1380 |

| C-F Stretch | 1250 |

| C-N Stretch | 1300 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors and, consequently, chemical shifts. nih.gov

For this compound, theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the ¹⁹F chemical shift is influenced by the electronic nature of the pyridine ring and the amino group. Studies on other fluorinated pyridines, such as 2-amino-6-fluoropyridine, have shown that the ¹⁹F chemical shift can be sensitive to the solvent environment. researchgate.net

The protonation of the nitrogen atoms can significantly affect the ¹⁵N NMR chemical shifts, a phenomenon that can be accurately modeled by theoretical calculations. nih.gov The ¹³C chemical shifts of the pyridine ring are influenced by the positions of the fluorine and N-methylamino substituents.

Below is a hypothetical table of predicted NMR chemical shifts for this compound. These values would be calculated relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

| Atom | Predicted Chemical Shift (ppm) (Hypothetical) |

| ¹H (N-H) | 5.5 |

| ¹H (Methyl) | 3.0 |

| ¹H (Aromatic) | 7.5 - 6.0 |

| ¹³C (C-F) | 160 |

| ¹³C (C-N) | 155 |

| ¹³C (Ring) | 140 - 100 |

| ¹³C (Methyl) | 30 |

| ¹⁵N (Pyridine) | -70 |

| ¹⁵N (Amino) | -300 |

| ¹⁹F | -80 |

UV-Vis Electronic Spectra Simulations (e.g., TD-DFT, PCM Solvent Model)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis electronic absorption spectra. researchgate.netresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). The inclusion of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects on the electronic spectrum. researchgate.net

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the aromatic system. The positions of these absorptions will be influenced by the electronic effects of the fluoro and N-methylamino substituents. The amino group generally acts as an electron-donating group, which can cause a red shift (shift to longer wavelength) of the absorption bands compared to unsubstituted pyridine. The fluorine atom, being electronegative, can have a more complex effect.

A hypothetical table of simulated UV-Vis absorption data for this compound in a given solvent is presented below.

| Electronic Transition | Calculated Wavelength (nm) (Hypothetical) | Oscillator Strength (f) (Hypothetical) |

| π → π | 280 | 0.45 |

| π → π | 245 | 0.30 |

| n → π* | 320 | 0.01 |

Computational Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Computational methods are invaluable for analyzing these interactions and understanding the resulting crystal packing.

Hydrogen Bonding Network Analysis (Intramolecular and Intermolecular)

Hydrogen bonding plays a critical role in determining the structure and properties of molecules containing N-H groups. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

An intramolecular hydrogen bond could potentially form between the hydrogen of the amino group and the nitrogen atom of the pyridine ring, creating a five-membered ring. Conformational analysis of related tripeptides containing a pyridine ring has shown that such intramolecular hydrogen bonds can significantly restrict the conformational mobility of the peptide backbone. nih.gov Computational studies on N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine have also revealed the presence of strong dual N—H⋯N intermolecular hydrogen bonds that lead to the formation of dimers. nih.gov

Intermolecularly, the N-H group can act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring or to the fluorine atom. The pyridine nitrogen is a good hydrogen bond acceptor. While fluorine is generally a weak hydrogen bond acceptor, its participation in such interactions is possible. Computational studies on aminopyridine complexes in methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the excited state. researchgate.net

A detailed analysis of the crystal structure would reveal the specific hydrogen bonding network, including bond distances and angles, which can be compared with values obtained from DFT calculations.

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings and are crucial in the packing of many organic molecules. researchgate.net In the solid state of this compound, the pyridine rings can stack on top of each other. The geometry of this stacking can be face-to-face or offset (slipped-stack).

The presence of the fluorine substituent can influence the nature of the π-stacking. Fluorinated aromatic rings can have altered electrostatic potentials compared to their non-fluorinated counterparts, which can affect the preferred stacking arrangement. Crystal engineering studies on compounds with electron-rich and electron-deficient heteroaromatics have shown that these interactions can be tuned to control the solid-state packing. nih.govrsc.org

Computational analysis of the crystal structure would involve calculating the distance between the centroids of the aromatic rings and the slip angle to characterize the π-stacking geometry. These parameters provide insight into the strength and nature of these stabilizing interactions.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

A search for the theoretical evaluation of the NLO properties of this compound yielded no specific results. A computational study in this area would involve quantum chemical calculations to determine key parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These values are essential for assessing the potential of the molecule for applications in NLO materials.

Molecular Dynamics Simulations and Computational Docking Studies for Interaction Mechanisms

There is no available research on molecular dynamics simulations or specific computational docking studies for this compound against any particular biological target. Such studies are crucial for predicting the binding affinity and interaction modes of a compound within the active site of a protein, providing a rationale for its potential biological activity and guiding further experimental investigations.

Role of 6 Fluoro N Methylpyridin 2 Amine in Complex Molecule Synthesis and Heterocyclic Chemistry

As a Versatile Building Block for Advanced Organic Frameworks

Fluorinated pyridine (B92270) derivatives are widely recognized as crucial building blocks for the synthesis of more complex organic molecules. The 6-fluoro-N-methylpyridin-2-amine scaffold, with its distinct arrangement of a fluorine atom, an N-methylamino group, and the pyridine nitrogen, offers multiple reactive sites for chemical modification. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, making it a valuable component in designing advanced organic frameworks. While the broader class of fluorinated pyridines is integral to constructing complex structures for pharmaceuticals and agrochemicals, specific, documented examples of advanced organic frameworks derived directly from this compound are not extensively detailed in publicly available literature. However, its structural motifs are characteristic of building blocks used in creating novel, functional materials.

Applications in the Synthesis of Fused and Spiro Heterocyclic Systems

The synthesis of fused and spiro heterocyclic systems represents a significant area of organic chemistry, driven by the discovery that these complex three-dimensional structures are prevalent in many biologically active natural products. Methodologies for constructing these systems are continually being developed. While research highlights various strategies for creating fused and spirocyclic compounds, the specific application of this compound as a key starting material in these synthetic routes is not prominently featured in current research literature. The potential exists for its use in multi-component reactions or intramolecular cyclizations to yield novel fused or spiro architectures, but dedicated studies are required to explore this capacity.

Derivatization Strategies for Pyridine and Pyrimidine (B1678525) Analogs

The chemical modification of pyridine and pyrimidine cores is fundamental to drug discovery. nih.gov Fluorinated analogs, in particular, have led to significant therapeutic breakthroughs. ethernet.edu.etmdpi.com For instance, the pyrimidine analog 5-fluorouracil (B62378) is a widely used anticancer agent. nih.gov Derivatization techniques are often employed to enhance the efficacy and pharmacokinetic properties of these heterocycles. One such strategy involves the use of reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), which can derivatize hydroxyl groups, thereby improving analytical detection and modifying molecular properties. nih.gov

Although these general strategies are well-established for the broader families of pyridines and pyrimidines, specific derivatization pathways originating from this compound to produce a library of new pyridine and pyrimidine analogs are not extensively documented. The inherent reactivity of its functional groups suggests that it could undergo reactions such as N-alkylation, acylation, or cross-coupling to generate diverse analogs, though detailed research on these specific transformations is pending.

Contribution to the Development of New Chiral Dopants for Liquid Crystals

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are central to modern display technologies. beilstein-journals.org Chiral nematic liquid crystals, which can be formed by adding a chiral dopant to an achiral nematic liquid crystal, are particularly important. beilstein-journals.orgsigmaaldrich.com The efficiency of a chiral dopant is measured by its helical twisting power (HTP). Fluorinated compounds are of significant interest in the design of new chiral dopants, as they can lead to materials with high HTPs suitable for applications like super-twisted nematic (STN) displays and polymer-stabilized blue phase LCDs. beilstein-journals.org

The development of novel chiral dopants is an active field of research. researchgate.netsynthon-chemicals.com However, the scientific literature does not currently contain specific reports on the synthesis or application of this compound as a chiral dopant for liquid crystals. Its potential in this area would depend on its successful conversion into a chiral molecule that can efficiently induce a helical structure in a nematic host.

Exploration in Ligand Design for Metal Complexation and Energy Transfer (e.g., Lanthanide Ions)

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry due to the ability of the pyridine nitrogen to coordinate with a wide range of metal ions. nih.govresearchgate.netmdpi.com The resulting metal complexes have applications in catalysis, materials science, and bio-inorganic chemistry. For example, Schiff base ligands derived from substituted pyridines readily form stable complexes with transition metals like copper(II) and cobalt(II). nih.gov

Furthermore, heterocyclic ligands play a crucial role as "antennas" in sensitizing the luminescence of lanthanide ions, such as Europium(Eu(III)). In this process, the ligand absorbs light and efficiently transfers the energy to the metal ion, which then emits light at its characteristic wavelength. smu.edu Theoretical studies have been conducted on polydentate ligands based on pyridine to understand the dynamics of this intramolecular energy transfer. smu.edu

While the use of pyridine derivatives as ligands is well-established, specific studies detailing the use of this compound in metal complexation or for facilitating energy transfer to lanthanide ions are not found in the reviewed literature. Its combination of a soft N-methylamino donor and a borderline pyridine-N donor suggests it could form interesting complexes, but its potential in this specific application remains an area for future exploration.

Analytical Derivatization and Detection Methodologies Involving Aminopyridines

Strategies for Enhancing Ionization Efficiency in Mass Spectrometry

A primary challenge in the mass spectrometric analysis of many biomolecules, including aminopyridines, is their inefficient ionization, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). mdpi.combitesizebio.com Derivatization addresses this by chemically altering the analyte to improve its ability to form gas-phase ions.

Key strategies include:

Charge Tagging: This involves attaching a permanently charged functional group to the analyte. This pre-charged moiety ensures efficient ionization, significantly boosting the signal intensity in the mass spectrometer. nih.govnih.gov For example, reagents that introduce a quaternary ammonium (B1175870) or pyridinium (B92312) group can lead to signal enhancements of several orders of magnitude. nih.gov Studies have shown that derivatization can increase the ionization efficiency for amino acids and biogenic amines by an average of 0.9 and up to 2.5 logIE units. nih.gov

Increasing Hydrophobicity: Enhancing the hydrophobicity of a molecule can also improve its ESI response. nih.gov

Introducing Specific Elements: For techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), derivatization can introduce a specific element that is not naturally present in the analyte or matrix. A study involving 4-aminopyridine (B3432731) utilized 4-iodobenzoyl chloride as a derivatization reagent to introduce iodine, enabling highly sensitive detection via HPLC-ICP-MS. rsc.org

These derivatization reactions shift the analyte to a higher mass-to-charge (m/z) region, which can help to reduce interference from isobaric noise in the lower m/z range. nih.gov

Derivatization for Improved Chromatographic Separation (e.g., GC, HPLC, UHPLC)

Beyond improving detection, derivatization is a powerful tool for enhancing chromatographic separation. Aminopyridines, being polar compounds, can be challenging to analyze directly.

Gas Chromatography (GC): For GC analysis, analytes must be volatile and thermally stable. Silylation is a common derivatization technique where an active hydrogen on the amine group is replaced with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. restek.comnih.gov This process reduces the polarity of the aminopyridine, increases its volatility, and improves its thermal stability, leading to better peak shapes and enhanced separation on GC columns. restek.comnih.gov

High-Performance Liquid Chromatography (HPLC/UHPLC): In reversed-phase HPLC, derivatization can improve the retention and selectivity for polar compounds. nih.govnih.gov By attaching a non-polar group, the interaction of the analyte with the stationary phase (e.g., C18) is increased, allowing for better separation from other components in the sample matrix. sigmaaldrich.com For instance, derivatization of amino acids with 9-fluorenylmethoxycarbonyl (Fmoc) chloride allows for their separation by reversed-phase liquid chromatography. nih.gov Similarly, using 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) as a precolumn derivatization reagent enabled the rapid HPLC/ESI-MS/MS analysis of over 100 different amines and amino acids within 10 minutes. nih.gov

Development and Application of Novel Derivatization Reagents (e.g., FMP-TS, TMPy, FMP-10)

The development of novel derivatization reagents is targeted at improving sensitivity, specificity, and reaction efficiency. Several advanced reagents are particularly relevant for the analysis of amines and hydroxyl-containing compounds.

FMP-TS (2-fluoro-1-methylpyridinium-p-toluenesulfonate): This reagent reacts with hydroxyl groups and primary/secondary amines through a nucleophilic substitution on its fluoropyridine moiety. nih.govresearchgate.net The reaction introduces a permanently charged methylpyridinium group, which dramatically enhances detection sensitivity in LC-MS/MS. nih.govnih.gov A key advantage of FMP-TS is its relatively fast reaction time compared to other reagents. nih.gov

TMPy (2,4,6-Trimethylpyrylium tetrafluoroborate): TMPy is a charge-tagging reagent that selectively reacts with primary amine groups. mdpi.com In a comparative study of reagents for analyzing catecholamines and amino acids by MALDI-MS, TMPy demonstrated a general increase in signal-to-noise ratios for all tested molecules. Its effectiveness is attributed to its small molecular size, which minimizes steric hindrance during the derivatization reaction. mdpi.com

FMP-10 (4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide): This reagent is designed for high sensitivity, combining two key features: a fluoropyridine group that reacts with primary amines and phenolic hydroxyls, and a large anthracene (B1667546) structure that aids in ionization. researchgate.netresearchgate.net FMP-10 is particularly noted for its application in mass spectrometry imaging for the visualization of neurotransmitters. mdpi.comresearchgate.net

| Reagent | Full Name | Target Functional Group(s) | Key Advantage | Reference |

|---|---|---|---|---|

| FMP-TS | 2-fluoro-1-methylpyridinium-p-toluenesulfonate | Hydroxyls, Primary/Secondary Amines | Adds permanent positive charge; Fast reaction time | nih.govnih.gov |

| TMPy | 2,4,6-Trimethylpyrylium tetrafluoroborate | Primary Amines | Efficient reaction due to small size; General signal enhancement | mdpi.com |

| FMP-10 | 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide | Primary Amines, Phenolic Hydroxyls | High sensitivity; Used in Mass Spectrometry Imaging | mdpi.comresearchgate.netresearchgate.net |

Use in Imaging Mass Spectrometry (MALDI-MSI, DESI-MSI) for Spatial Localization

Imaging Mass Spectrometry (MSI) is a powerful technology that maps the spatial distribution of molecules directly within tissue sections. nih.govcolumbia.edu However, many endogenous molecules, including neurotransmitters and certain metabolites with amine groups, are difficult to detect due to poor ionization. researchgate.net

On-tissue chemical derivatization (OTCD) is a technique where a derivatization reagent is applied directly to the surface of a tissue slice (e.g., via spraying) prior to MSI analysis. researchgate.netresearchgate.nethopkinsmedicine.org This in-situ reaction enhances the ionization efficiency of target analytes, enabling their detection and spatial mapping. researchgate.netresearchgate.net

MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-MSI): In MALDI-MSI, OTCD allows for the visualization of previously undetectable molecules. researchgate.net For example, pyrylium (B1242799) salts like 2,4,6-triphenylpyrylium (B3243816) (TPP) have been used to derivatize primary amines on brain tissue, allowing for the imaging of monoamine neurotransmitters. researchgate.net The FMP-10 reagent is also specifically highlighted for its use in visualizing neurotransmitters within tissues via MALDI-MSI. researchgate.net

DESI-MSI (Desorption Electrospray Ionization-MSI): DESI is an ambient ionization technique that also benefits from OTCD. The derivatization enhances signal detection, allowing for the rapid imaging of drugs, metabolites, and lipids across large tissue areas. nih.gov

This approach provides invaluable spatial context to biochemical information, linking the presence of specific aminopyridines or related metabolites to distinct anatomical regions or pathological features. columbia.eduresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Methodological Advancements

While dedicated research on 6-fluoro-N-methylpyridin-2-amine is in its nascent stages, its existence is confirmed through its cataloging in major chemical databases, which provide foundational structural and predicted property data. nih.govuni.lusynquestlabs.com The key advancements relevant to this compound are largely centered on the synthesis of its core structure and the applications of its close chemical relatives.

A significant methodological breakthrough is the well-established synthesis of the precursor, 2-amino-6-fluoropyridine. A common and efficient route involves the nucleophilic substitution of one fluorine atom in 2,6-difluoropyridine (B73466) with ammonia, a reaction that can be performed in high yield. chemicalbook.com This provides a reliable and scalable pathway to the 6-fluoro-2-aminopyridine scaffold, which is the critical starting point for subsequent N-methylation to arrive at the target compound.